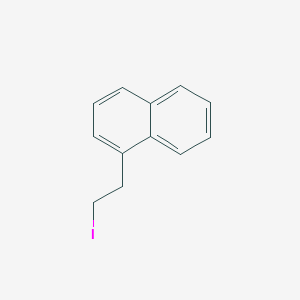
1-(2-Iodoethyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Iodoethyl)naphthalene is an organic compound with the molecular formula C12H11I It is a derivative of naphthalene, where an iodoethyl group is attached to the first carbon of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Iodoethyl)naphthalene can be synthesized through the iodination of 1-(2-ethyl)naphthalene. The process typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-(2-Iodoethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with different oxidation states.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 1-(2-ethyl)naphthalene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
- Substitution reactions yield various naphthalene derivatives depending on the nucleophile used.
- Oxidation reactions produce naphthalene derivatives with higher oxidation states.
- Reduction reactions result in the formation of 1-(2-ethyl)naphthalene.
科学研究应用
1-(2-Iodoethyl)naphthalene has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of halogenated organic compounds with biological molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or diagnostic agents, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Iodoethyl)naphthalene involves its interaction with molecular targets through its iodine atom. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic substitution and electrophilic addition reactions, which are facilitated by the presence of the iodine atom.
相似化合物的比较
- 1-(2-Bromoethyl)naphthalene
- 1-(2-Chloroethyl)naphthalene
- 1-(2-Fluoroethyl)naphthalene
Comparison: 1-(2-Iodoethyl)naphthalene is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This results in different reactivity patterns and interactions with other molecules. The iodine atom also imparts distinct physical and chemical properties, such as higher molecular weight and different solubility characteristics, compared to its halogenated counterparts.
属性
分子式 |
C12H11I |
|---|---|
分子量 |
282.12 g/mol |
IUPAC 名称 |
1-(2-iodoethyl)naphthalene |
InChI |
InChI=1S/C12H11I/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 |
InChI 键 |
NEIMZZNLXTVJOB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2CCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


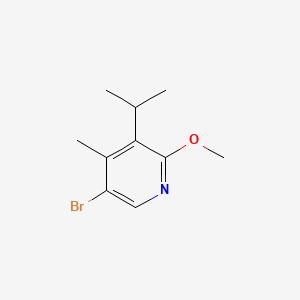
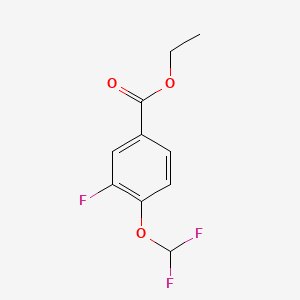

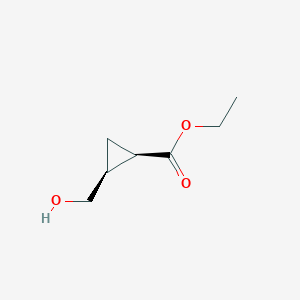

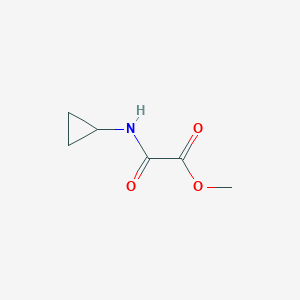
![Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13887422.png)
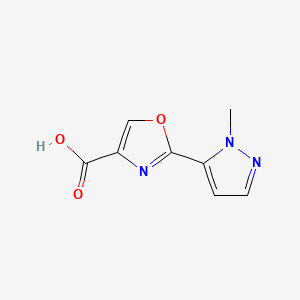
![4-(cyclobutylamino)-2-[4-(dimethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13887440.png)
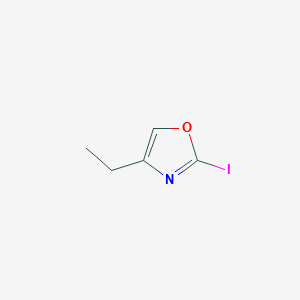


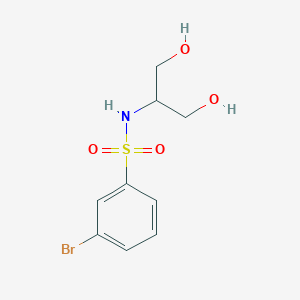
![5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline](/img/structure/B13887464.png)
